1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
CAS No.: 175202-49-0
Cat. No.: VC20920794
Molecular Formula: C13H16O2S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175202-49-0 |
|---|---|
| Molecular Formula | C13H16O2S2 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | 1-acetyl-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one |
| Standard InChI | InChI=1S/C13H16O2S2/c1-7(14)11-8-5-13(2,3)6-9(15)10(8)12(16-4)17-11/h5-6H2,1-4H3 |
| Standard InChI Key | KQKPDZSWAQSYPD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C |
| Canonical SMILES | CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C |
Introduction
Chemical Identity and Physical Properties
1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a heterocyclic organic compound characterized by a bicyclic structure containing a thiophene ring fused with a cyclohexanone ring. The compound exhibits several key structural features that define its chemical behavior and potential applications in various fields of chemistry and biochemistry.
Basic Identity Parameters
The compound is identified by the following parameters:
Structural Features and Characteristics
The compound contains several key structural elements that define its chemical behavior:
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A thiophene ring (five-membered aromatic heterocycle containing sulfur)
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An acetyl group at position 1
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A methylthio group at position 3
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A fused cyclohexanone ring with a ketone at position 4
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A geminal dimethyl substitution at position 6
These structural features contribute to the compound's reactivity patterns, particularly at the carbonyl groups (acetyl and ketone), which can serve as sites for nucleophilic addition reactions. The presence of the methylthio group also introduces potential for further functionalization through various transformations.
Chemical Reactivity and Transformations
The reactivity of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is influenced by its functional groups and structural features. Understanding these reactivity patterns is crucial for predicting its behavior in chemical transformations and potential applications.
Carbonyl Reactivity
The compound contains two carbonyl groups:
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The ketone at position 4 of the cyclohexanone ring
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The acetyl group at position 1
These carbonyl groups can participate in typical carbonyl reactions, including:
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Nucleophilic addition reactions
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Reduction to alcohols
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Condensation reactions (e.g., with hydrazines or hydroxylamines to form hydrazones or oximes)
Evidence for such reactivity is seen in related compounds such as 6,6-DIMETHYL-3-(METHYLTHIO)-4,5,6,7-TETRAHYDROBENZO[C]THIOPHEN-4-ONE OXIME (CAS: 175202-71-8), which is formed through the reaction of the ketone with hydroxylamine .
Methylthio Group Reactivity
The methylthio group at position 3 represents another potential site for chemical transformations. This functional group can undergo:
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Oxidation to sulfoxides or sulfones
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Nucleophilic substitution reactions
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Metal-catalyzed coupling reactions
These transformation possibilities expand the synthetic utility of the compound as a building block for more complex structures.
Structure-Activity Relationships
Research on related compounds indicates that the specific substitution patterns on the tetrahydrobenzo[c]thiophene core significantly influence biological activity. For instance, studies have shown that:
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The substitution pattern at positions 2 and 3 of the 4,5,6,7-tetrahydro-benzothiophene scaffold affects binding to RORγt
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The presence of specific functional groups at position 1 can influence the compound's ability to form hydrogen bonds with target proteins
These structure-activity relationships provide valuable insights for the rational design of derivatives with enhanced biological activities.
Structural Analogs and Derivatives
Understanding the structural analogs and derivatives of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one provides context for its chemical and biological properties.
Key Structural Analogs
Several structurally related compounds have been reported in the literature:
Functionalization and Derivatization
The functionalization of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can lead to derivatives with modified properties. Common derivatization approaches include:
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Modification of the acetyl group through reduction, condensation, or substitution reactions
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Transformation of the ketone at position 4 (e.g., reduction, oxime formation, hydrazone formation)
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Functionalization of the methylthio group through oxidation or substitution
These modifications can fine-tune the compound's physicochemical properties and biological activities, making it valuable as a synthetic intermediate in medicinal chemistry and materials science.
Analytical Characterization
The analytical characterization of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is essential for confirming its identity and purity, particularly in research and development contexts.
Chromatographic Analysis
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the analysis of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one, particularly for purity assessment and quality control purposes.
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